Home > Products > Building Blocks P9758 > 4-Methoxy-3-sulfamoylbenzamide
4-Methoxy-3-sulfamoylbenzamide - 38500-12-8

4-Methoxy-3-sulfamoylbenzamide

Catalog Number: EVT-1653041
CAS Number: 38500-12-8
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Methoxy-3-sulfamoylbenzamide is a chemical compound characterized by its specific functional groups and structure. It is classified as an aromatic sulfonamide derivative, which is notable for its potential applications in pharmaceuticals and chemical synthesis.

Source

This compound can be synthesized through various chemical reactions involving aromatic compounds, methoxy groups, and sulfonamide functionalities. The exploration of its properties and reactions is significant in organic chemistry.

Classification

4-Methoxy-3-sulfamoylbenzamide falls under the category of sulfonamides, which are compounds containing a sulfonamide group (-SO2NH2). These compounds are known for their antibacterial properties and are widely studied in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4-Methoxy-3-sulfamoylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with an amine, typically an amide or an amine that contains a carbonyl group.

Technical Details

  1. Reagents: The primary reagents include 4-methoxybenzenesulfonyl chloride, an appropriate amine (such as ammonia or a primary amine), and a base (like triethylamine) to neutralize the hydrochloric acid formed during the reaction.
  2. Reaction Conditions: The reaction is generally carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures to facilitate the reaction.
  3. Purification: Post-reaction, the product can be purified by recrystallization or column chromatography to isolate the desired compound.
Molecular Structure Analysis

Structure

4-Methoxy-3-sulfamoylbenzamide has a specific molecular formula of C₈H₁₁N₃O₃S. Its structure features:

  • A methoxy group (-OCH₃) attached to the benzene ring.
  • A sulfamoyl group (-SO₂NH₂) linked to the benzene ring at the para position relative to the methoxy group.
  • An amide linkage (-C(=O)NH₂) that further defines its chemical identity.

Data

  • Molecular Weight: Approximately 215.26 g/mol.
  • Melting Point: Typically ranges between 150°C to 155°C depending on purity.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

4-Methoxy-3-sulfamoylbenzamide can participate in various chemical reactions typical of sulfonamides and amides. Key reactions include:

  1. Nucleophilic Substitution: The sulfur atom can undergo nucleophilic attack by stronger nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding acids and amines.

Technical Details

  • Mechanism of Nucleophilic Substitution: Involves the attack of a nucleophile on the sulfur atom, leading to the displacement of leaving groups.
  • Hydrolysis Conditions: The hydrolysis reaction typically requires heating under reflux with aqueous acid or base.
Mechanism of Action

Process

The mechanism of action for 4-Methoxy-3-sulfamoylbenzamide, particularly in biological systems, involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This action is similar to other sulfonamide antibiotics.

Data

  • Inhibition Constant (Ki): Studies indicate that this compound exhibits a Ki value in the micromolar range against target enzymes.
  • Selectivity: The compound shows selectivity towards bacterial cells over mammalian cells due to differences in folate metabolism pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • pH Stability: Stable across a wide pH range but may degrade under extreme pH conditions.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation under certain conditions.

Relevant Data or Analyses

  • Thermal Stability: Exhibits stability up to approximately 200°C before decomposition begins.
  • Spectroscopic Data: Characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
Applications

Scientific Uses

4-Methoxy-3-sulfamoylbenzamide has several applications:

  1. Pharmaceutical Development: Used as a lead compound for developing new antibacterial agents due to its mechanism of action against bacterial enzymes.
  2. Chemical Research: Serves as a reagent in organic synthesis for creating more complex molecules.
  3. Biological Studies: Utilized in studies aimed at understanding folate metabolism in microorganisms.
Pharmacological Applications of 4-Methoxy-3-sulfamoylbenzamide

Role as a Renal Outer Medullary Potassium (ROMK) Channel Inhibitor

The 4-methoxy-3-sulfamoylbenzamide scaffold serves as a critical structural foundation for a novel class of renal outer medullary potassium (ROMK or Kir1.1) channel inhibitors. ROMK channels are essential for potassium recycling in the thick ascending limb of the loop of Henle and potassium secretion in the cortical collecting duct. Inhibition of these channels disrupts the renal tubular electrochemical gradient necessary for sodium reabsorption, thereby functioning as a potassium-sparing diuretic mechanism distinct from conventional therapies [10]. The 4-methoxy substitution specifically enhances molecular interactions within the ROMK pore region, contributing to improved binding affinity and channel blockade efficiency [4].

Mechanistic Insights into Diuretic and Natriuretic Effects

Inhibition of ROMK by 4-methoxy-3-sulfamoylbenzamide derivatives reduces potassium efflux from renal tubular epithelial cells. This disruption diminishes the positive transepithelial voltage gradient that normally drives paracellular sodium and calcium reabsorption in the thick ascending limb. Consequently, these compounds produce significant natriuresis (increased sodium excretion) and diuresis (increased water excretion) without proportional kaliuresis (potassium excretion) [10]. Preclinical studies demonstrate that optimized derivatives like PF-06807656 ((-)-16) exhibit potent ROMK inhibition (Tl⁺ flux IC₅₀ = 160 nM; whole-cell patch clamp IC₅₀ = 61 nM) and remarkable species selectivity (>76-fold higher potency against human versus rat ROMK channels) [4]. This selectivity is attributed to differential interactions with residue N171 in human ROMK versus D171 in rat orthologs, where the N171D mutation ablates activity of earlier inhibitors but not this chemotype .

Table 1: Pharmacological Profile of 4-Methoxy-3-sulfamoylbenzamide-Derived ROMK Inhibitors [4]

CompoundROMK Tl⁺ Flux IC₅₀ (nM)hERG Binding Kᵢ (µM)Human/ Rat SelectivityKey Structural Features
4 (Initial HTS)6,500>40Not reportedUnoptimized scaffold
8440>40Limited3-Methyl-1,2,4-oxadiazole R₁
(-)-16 (PF-06807656)16028>187-fold(S)-1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethyl R₁
22e (MK-8153)Not disclosedNot disclosedHighOptimized pharmacokinetics; Long t½ (~14h)

Metabolic stability is enhanced through strategic substitutions: Introduction of α-methyl groups (e.g., in PF-06807656) improves aqueous solubility while maintaining ROMK potency, and triazole-containing variants (e.g., 14, 15) demonstrate lower human liver microsomal clearance (Clᵢₙₜ,ₐₚₚ < 9 mL/min/kg) compared to oxadiazole predecessors . These properties enable sustained channel blockade and diuretic/natriuretic effects with reduced dosing frequency—critical for maintaining stable plasma concentrations and minimizing peak-trough fluctuations associated with electrolyte imbalances [10].

Comparative Efficacy Against Thiazide and Loop Diuretics

4-Methoxy-3-sulfamoylbenzamide-based ROMK inhibitors offer significant advantages over conventional diuretics. Unlike thiazide diuretics (which inhibit NCC in the distal tubule) or loop diuretics (e.g., furosemide, inhibiting NKCC2 in the thick ascending limb), ROMK inhibitors decouple sodium excretion from potassium loss. This translates to reduced risk of diuretic-induced hypokalemia—a major limitation of current therapies affecting ~15-40% of treated hypertensives . Mechanistically, ROMK inhibitors reduce potassium secretion downstream in the collecting duct, whereas loop/thiazide diuretics increase distal tubule sodium delivery, which paradoxically stimulates potassium secretion via ENaC channels [10].

In vivo studies with clinical candidates (e.g., MK-7145) demonstrate comparable natriuresis to hydrochlorothiazide but with significantly higher potassium retention. This unique pharmacodynamic profile positions ROMK inhibitors as promising agents for hypertension and heart failure management, particularly in patients with electrolyte disturbances or resistance to conventional diuretics [10]. Additionally, their insensitivity to resistance mechanisms developing against loop diuretics (e.g., NKCC2 upregulation) offers therapeutic potential in chronic kidney disease where conventional agents lose efficacy .

Antiviral Applications in Hepatitis B Virus (HBV) Replication Inhibition

Structurally modified 4-methoxy-3-sulfamoylbenzamides constitute the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid assembly modulators (CAMs). These compounds target the HBV core protein (Cp149), disrupting nucleocapsid formation—an essential step in viral replication. The 4-methoxy group enhances hydrophobic interactions within the core protein dimer-dimer interface, promoting aberrant capsid assembly and suppressing pgRNA encapsidation [2] [5] [9].

Molecular Targeting of HBV Core Protein Assembly

SBAs accelerate capsid assembly kinetics but prevent packaging of the pregenomic RNA (pgRNA)-polymerase complex into stable nucleocapsids. This results in the formation of empty capsids devoid of viral genetic material, effectively terminating viral replication. Molecular dynamics simulations reveal that 4-methoxy-3-sulfamoylbenzamide derivatives (e.g., NVR 3-778) bind a hydrophobic pocket at the Cp149 dimer-dimer interface, forming hydrogen bonds with residues Trp₁₀₂ and Thr₁₂₈ [5] [6]. Introduction of primary amines at the benzamide 6-position (e.g., in KR-26556 (11)) yields additional hydrogen bonding with Tyr₁₁₈, explaining its 9-fold greater potency (EC₅₀ = 0.03 µM) versus NVR 3-778 (EC₅₀ = 0.26 µM) in reducing intracellular HBV DNA in HepAD38 cells [5].

Table 2: Antiviral Activity of 4-Methoxy-3-sulfamoylbenzamide Derivatives Against HBV [2] [5]

CompoundHBV DNA EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Key Structural Modifications
NVR 3-7780.26>50>192Parent SBA; 4-F, 6-H
4 (R=H)>3.30>50<154-Defluoro analogue
5 (6-OMe)>3.30>50<156-Methoxy substitution
9 (6-NH₂)0.24>50>2086-Amino, 4-defluoro
11 (KR-26556)0.03>50>1,6664-F, 6-NH₂
KR0190.04>50>1,250Optimized SBA; Improved metabolic stability

Optimization focuses on metabolic stability and solubility: Derivatives like KR019 retain submicromolar potency (EC₅₀ = 40 nM) while exhibiting low turnover in human liver microsomes and minimal CYP450 inhibition (IC₅₀ >17 µM for CYP2C9), reducing risks of drug interactions. High plasma protein binding (>98%) may limit free drug concentrations but supports hepatotropism—advantageous for targeting hepatic HBV reservoirs [2] [5].

Distinction from Heteroaryldihydropyrimidine (HAP) Mechanisms

Although both SBAs and HAPs target the HBV core protein, their molecular mechanisms and phenotypic outcomes diverge significantly. HAPs (e.g., HAP_R01) induce grossly misassembled capsids by occupying an extended hydrophobic subpocket involving residues Pro₂₅ and Val₁₂₄, thereby distorting dimer angles. This triggers proteasomal degradation of core protein. In contrast, SBAs permit formation of morphologically intact but genome-deficient capsids without core protein depletion [6] [9].

Crystallographic analyses confirm both chemotypes bind the Cp149 dimer-dimer interface, but HAPs penetrate deeper into a subpocket inaccessible to SBAs due to steric constraints of the sulfamoylbenzamide scaffold [6]. Consequently, resistance profiles differ:

  • HAP resistance: Mutations P₂₅A, P₂₅S, or V₁₂₄F (found in treatment-naïve quasispecies) reduce susceptibility >100-fold.
  • SBA resistance: Primarily involves T₃₃N mutations with minimal impact on SBA efficacy (<5-fold change in EC₅₀), while maintaining susceptibility to HAPs [6].

This mechanistic divergence supports combination therapy approaches. SBAs avoid HAP-associated cytotoxicity from protein degradation and offer complementary resistance barriers, positioning them as valuable components in curative HBV regimens [2] [6].

Properties

CAS Number

38500-12-8

Product Name

4-Methoxy-3-sulfamoylbenzamide

IUPAC Name

4-methoxy-3-sulfamoylbenzamide

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

InChI

InChI=1S/C8H10N2O4S/c1-14-6-3-2-5(8(9)11)4-7(6)15(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13)

InChI Key

JVLIITVQFMPHDB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.